![molecular formula C24H21N5O5S B2361126 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893275-30-4](/img/structure/B2361126.png)
3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound notable for its unique chemical structure and diverse applications in various scientific fields. Its intricate arrangement of phenylsulfonyl and trimethoxyphenyl groups within the triazoloquinazoline framework endows it with distinctive properties.
Preparation Methods
The synthesis of 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine generally involves several steps, starting from easily available precursors:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: : The industrial production of this compound, while less common, would likely require optimization of reaction conditions to ensure high yields and purity. Parameters such as reaction temperature, solvents, and catalysts would be meticulously controlled.
Chemical Reactions Analysis
Types of Reactions: : The compound is capable of undergoing various chemical reactions:
Oxidation: : Could lead to the formation of sulfone derivatives.
Reduction: : Potentially yields amine derivatives with different functionalities.
Substitution: : Particularly electrophilic aromatic substitutions could introduce diverse functional groups onto the phenyl rings.
Common Reagents and Conditions: : Reagents such as bromine for halogenation, lithium aluminium hydride for reductions, and sulfur trioxide for sulfonation could be employed under controlled temperature and pressure conditions.
Major Products Formed: : Products vary widely depending on the reaction, ranging from sulfone derivatives in oxidation reactions to substituted quinazoline in substitution processes.
Scientific Research Applications
Biology: : Biological research can exploit its unique structural features to study interactions with various biological targets, including proteins and enzymes.
Medicine: : There is potential in pharmacological studies, particularly in exploring its interactions with cellular pathways relevant to diseases.
Industry: : Industrially, it can be used in the synthesis of advanced materials and catalysts.
Mechanism of Action
Mechanism: : The compound interacts with molecular targets by binding to specific sites on enzymes or receptors, possibly altering their activity.
Molecular Targets and Pathways: : Its activity might involve key pathways in cellular signaling or metabolism, influencing processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds: : Compared to structurally similar compounds like [1,2,3]triazoloquinazolines, 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine offers enhanced reactivity and potential specificity due to its unique substitution pattern.
List of Similar Compounds
[1,2,3]triazoloquinazoline
N-(3,4,5-trimethoxyphenyl)quinazolinamine
Phenylsulfonyl-quinazoline derivatives
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5S/c1-32-19-13-15(14-20(33-2)21(19)34-3)25-22-17-11-7-8-12-18(17)29-23(26-22)24(27-28-29)35(30,31)16-9-5-4-6-10-16/h4-14H,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFKVEYLUCHYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
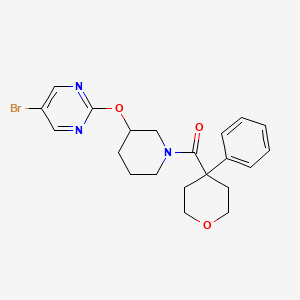
![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)
![4-[({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
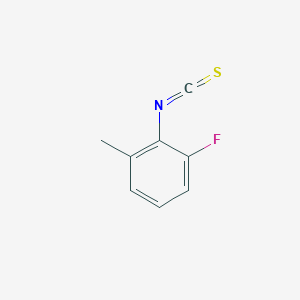
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
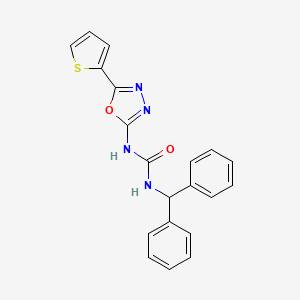
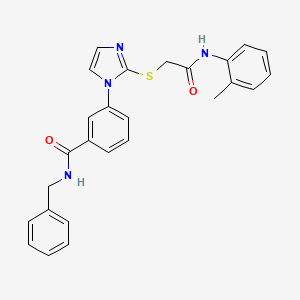
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
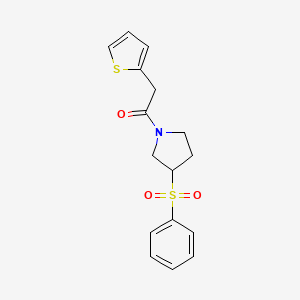

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)
